2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride

Lipophilicity Lead Optimization CNS Drug Design

Select this specific N-methyl-2-azaspiro[3.3]heptan-6-amine monohydrochloride to access the CNS-optimized spirocyclic scaffold. The rigid bicyclo[3.3.0] core replaces flat piperidine/piperazine rings, while the N‑methyl group elevates logD₇.₄ by up to +0.5 units versus the unsubstituted parent—compensating for the polarity of the spiro center and keeping the molecule within favorable brain-penetrant space (TPSA 29.26 Ų). The 1:1 HCl salt ensures accurate automated weighing, predictable amide-coupling stoichiometry, and avoids the hygroscopicity and side reactions of free-base or dihydrochloride forms. At 98% purity, this building block delivers reproducible yields in library production and is the bioisostere of choice for neurological target programs (sigma, M₄, monoamine receptors) supported by 48 patent families.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
Cat. No. B11736717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CC(C2)N.Cl
InChIInChI=1S/C7H14N2.ClH/c1-9-4-7(5-9)2-6(8)3-7;/h6H,2-5,8H2,1H3;1H
InChIKeyXTBMLECWUPESRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-azaspiro[3.3]heptan-6-amine Hydrochloride: A Constrained Spirocyclic Amine Building Block for Lead Optimization


2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride (CAS 2089463-13-6) is a saturated, nitrogen-containing spirocyclic building block featuring a rigid bicyclo[3.3.0] architecture in which two four-membered rings (azetidine and cyclobutane) share a single quaternary carbon . The compound presents a primary amine at the 6-position and an N-methyl tertiary amine within the azetidine ring, furnished as the monohydrochloride salt (MW 162.66 g/mol) . It belongs to the broader azaspiro[3.3]heptane family, a scaffold class that has gained prominence in medicinal chemistry as a three-dimensional, conformationally restricted alternative to planar six-membered heterocycles such as piperidine, piperazine, and morpholine .

Why 2-Methyl-2-azaspiro[3.3]heptan-6-amine Hydrochloride Cannot Be Casually Swapped with Other Azaspiro[3.3]heptane Building Blocks


Although multiple azaspiro[3.3]heptane variants share the same core scaffold, their physicochemical and pharmacological profiles diverge significantly based on substitution pattern and salt form. The N-methyl substitution on the 2-azaspiro[3.3]heptane core of the target compound materially alters lipophilicity relative to the unsubstituted parent—N-linked 2-azaspiro[3.3]heptanes have been shown to increase measured logD7.4 by as much as +0.5 units, in contrast to the logD-lowering effect observed with other azaspiro[3.3]heptane configurations [1]. Furthermore, the monohydrochloride salt stoichiometry directly impacts solubility, hygroscopicity, and weighing accuracy compared to the free base or dihydrochloride forms. Even among close regioisomers, the position of the exocyclic amine (6-position vs. 3-position or 1-position) dictates exit vector geometry, which critically governs target binding and SAR interpretation [2].

Head-to-Head and Cross-Study Quantitative Evidence: 2-Methyl-2-azaspiro[3.3]heptan-6-amine Hydrochloride vs. Closest Analogs


N-Methyl Substitution Increases Lipophilicity by ≈+0.56 LogP Units vs. the Unsubstituted 2-Azaspiro[3.3]heptan-6-amine Parent

The N-methyl group on the target compound elevates lipophilicity compared to the unsubstituted parent scaffold. The hydrochloride salt of 2-methyl-2-azaspiro[3.3]heptan-6-amine exhibits a vendor-reported LogP of 0.4611 , while the unsubstituted 2-azaspiro[3.3]heptan-6-amine parent (free base) has a computed XLogP3-AA of −0.1 [1]. This represents an approximate +0.56 log unit increase. This observation is mechanistically consistent with the broader finding that N-linked 2-azaspiro[3.3]heptanes increase measured logD7.4 by up to +0.5 relative to their non-alkylated counterparts due to the addition of carbon and reduced inductive electron withdrawal [2].

Lipophilicity Lead Optimization CNS Drug Design

Reduced Topological Polar Surface Area (TPSA 29.26 Ų) Suggests Superior BBB Penetration Potential vs. Unsubstituted 2-Azaspiro[3.3]heptan-6-amine (TPSA 38.1 Ų)

The N-methyl substitution reduces the topological polar surface area (TPSA) of the target compound relative to the unsubstituted parent. The hydrochloride salt of 2-methyl-2-azaspiro[3.3]heptan-6-amine has a vendor-reported TPSA of 29.26 Ų . In contrast, the unsubstituted 2-azaspiro[3.3]heptan-6-amine scaffold (represented by the 3-amino regioisomer in PubChem) has a computed TPSA of 38.1 Ų [1]. A TPSA value below 60–70 Ų is generally associated with favorable passive BBB permeation; the 8.84 Ų reduction for the N-methyl analog places it deeper within the CNS-accessible chemical space [2].

Blood-Brain Barrier CNS Permeability Physicochemical Property

Patent Portfolio Density: 48 Patents Cite the Dihydrochloride Form, Indicating Validated Pharmaceutical Utility

The dihydrochloride salt of 2-methyl-2-azaspiro[3.3]heptan-6-amine (CAS 2306276-66-2) is cited in 48 distinct patent documents according to PubChemLite annotation, with zero associated primary literature publications [1]. This patent-to-literature ratio (48:0) underscores that the compound is primarily deployed as an industrial pharmaceutical intermediate rather than a tool compound for academic study. For comparison, the broader 2-azaspiro[3.3]heptane scaffold has appeared in over 500 patents and more than 7,000 unique compounds as of 2023 [2], confirming the scaffold's established role in intellectual property generation.

Patent Landscape Pharmaceutical Intermediate Intellectual Property

Class-Level Evidence: Spiro[3.3]heptane Scaffolds Show Higher Aqueous Solubility and Trend Toward Lower Metabolic Clearance vs. Cyclohexane Analogs

Although direct head-to-head metabolic stability data for the specific target compound are not publicly available, the spiro[3.3]heptane scaffold class has been systematically compared to six-membered monocyclic counterparts. Burkhard et al. (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogs and show a trend toward higher metabolic stability. The spirocyclic compounds also display an average reduction in lipophilicity of ΔlogD ≈ −0.75 relative to monocyclic comparators [1]. In a separate matched-pair analysis, Degorce et al. (2019) confirmed that introducing a spirocyclic center into morpholine/piperidine/piperazine scaffolds lowered measured logD7.4 by up to −1.0 unit, with the important exception of N-linked 2-azaspiro[3.3]heptanes (which includes the target compound's scaffold), where logD7.4 increased by up to +0.5 [2].

Metabolic Stability Aqueous Solubility ADME Optimization

Monohydrochloride Salt Stoichiometry Enables Precise Stoichiometric Control vs. Dihydrochloride or Free Base Forms

The target compound is supplied as the monohydrochloride salt (1:1 stoichiometry, MW 162.66 g/mol, CAS 2089463-13-6) , which distinguishes it from the dihydrochloride form (1:2 stoichiometry, MW 199.12 g/mol, CAS 2306276-66-2) and the free base (MW 126.20 g/mol, CAS 2081079-38-9) . The monohydrochloride offers an intermediate hygroscopicity and crystallinity profile: less hygroscopic than the highly polar dihydrochloride salt yet more readily weighable and stable under ambient conditions than the free base, which may be an oil or low-melting solid prone to carbonate formation. The vendor-reported purity specification of 98% supports its suitability for quantitative structure-activity relationship (QSAR) studies and parallel library synthesis where precise stoichiometry is critical.

Salt Selection Formulation Weighing Accuracy

Optimal Deployment Scenarios for 2-Methyl-2-azaspiro[3.3]heptan-6-amine Hydrochloride in Drug Discovery and Chemical Biology


CNS-Targeted Fragment and Lead-Like Library Synthesis

The combination of a TPSA of 29.26 Ų (well below the 60–70 Ų threshold for passive BBB permeation) and a LogP of 0.46 positions this building block within the favorable CNS drug-like chemical space . Library designers seeking to populate neurological target screening collections (e.g., for sigma receptor, muscarinic M4, or monoamine receptor programs) should prioritize this N-methyl variant over the more polar unsubstituted 2-azaspiro[3.3]heptan-6-amine (TPSA 38.1 Ų) to maximize the probability of identifying brain-penetrant hits [1]. The scaffold's 48-patent footprint in pharmaceutical intellectual property further validates its relevance to CNS drug discovery pipelines [2].

Piperidine/Piperazine Bioisostere Replacement with Fine-Tuned Lipophilicity

When medicinal chemists seek to replace a piperidine or piperazine ring with a more three-dimensional, metabolically stable surrogate, the 2-azaspiro[3.3]heptane scaffold is a validated option [3]. However, the choice between N-substituted and unsubstituted variants is critical: the N-methyl group on the target compound provides a logD7.4 increase of up to +0.5 vs. the non-alkylated scaffold [4], which can compensate for the polarity-enhancing effect of the spirocyclic center (average ΔlogD ≈ −0.75 for other spiro configurations [3]). This makes 2-methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride the bioisostere of choice when the lead series requires maintained or slightly elevated lipophilicity rather than the lipophilicity reduction typical of other azaspiroheptane analogs.

Parallel Synthesis and High-Throughput Chemistry Workflows Requiring Precise Amine Stoichiometry

The monohydrochloride salt form (1:1 stoichiometry, MW 162.66) provides a defined, non-hygroscopic solid that can be accurately weighed on automated dispensing platforms . In contrast to the free base (which may be an oil or undergo carbonate formation) or the dihydrochloride (which introduces two equivalents of HCl that can interfere with base-sensitive coupling reactions), the monohydrochloride delivers exactly one equivalent of the amine building block per formula weight. The 98% purity specification ensures that amide coupling, reductive amination, and sulfonamide formation reactions proceed with predictable yields, reducing the need for post-reaction stoichiometric correction in library production.

Kinase and CNS Receptor Antagonist SAR Exploration

The 6-amino-2-azaspiro[3.3]heptane core has been incorporated into kinase inhibitor scaffolds (e.g., EGFR, LRRK2) and muscarinic acetylcholine receptor M4 antagonists in patent disclosures [5][6]. The target compound's primary amine at the 6-position serves as a versatile synthetic handle for rapid derivatization into amides, ureas, sulfonamides, and secondary amines, enabling efficient exploration of structure-activity relationships around the spirocyclic core. The N-methyl group on the azetidine nitrogen remains inert under most amide coupling conditions, providing a consistent tertiary amine moiety that can be exploited for solubility enhancement or additional binding interactions without requiring orthogonal protection strategies.

Quote Request

Request a Quote for 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.